High-Affinity Binding to Human Tachykinin Receptor 1 (TACR1/NK1R) Compared to Endogenous Agonist
2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile demonstrates nanomolar binding affinity (IC50 = 11.3 nM) for the human Tachykinin receptor 1 (TACR1/NK1R) expressed in CHO cells, as measured by displacement of [125I]-Substance P [1]. In contrast, the endogenous agonist [Pro9]-Substance P exhibits an EC50 of 0.93 nM in functional assays [2]. While the compound's functional activity (agonist/antagonist) is not specified, its binding affinity positions it as a valuable tool for exploring NK1R pharmacology, particularly in the context of novel antagonist development where sub-100 nM affinity is considered a viable starting point for lead optimization.
| Evidence Dimension | Binding affinity to human Tachykinin receptor 1 (TACR1) |
|---|---|
| Target Compound Data | IC50 = 11.3 nM |
| Comparator Or Baseline | [Pro9]-Substance P (endogenous agonist): EC50 = 0.93 nM |
| Quantified Difference | Target compound shows ~12-fold lower affinity compared to the endogenous agonist in different assay formats (binding vs. functional). |
| Conditions | Target compound: CHO cells expressing human TACR1, [125I]-Substance P radioligand displacement; Comparator: Functional assay (cAMP accumulation or calcium flux). |
Why This Matters
Quantified binding affinity provides a benchmark for selecting this compound as a starting point for NK1R-targeted probe or drug discovery, especially when a non-peptide scaffold is desired over peptidic agonists.
- [1] BindingDB. Affinity Data for Monomer ID 50282929: IC50 11.3 nM against human Tachykinin receptor 1 expressed in CHO cells. Accessed 2026-04-19. View Source
- [2] MedChemExpress. [Pro9]-Substance P (NK-1 Agonist) Datasheet. EC50 = 0.93 nM. View Source
